4-Cyanobiphenyl
Overview
Description
Comparative Computational Analysis
The first paper provides a computational analysis of 4-n-methyl-4'-cyanobiphenyl, a member of the 4-n-alkyl-4'-cyanobiphenyl liquid crystal series, which is significant for technological applications due to its pure nematic liquid crystal properties. The study uses ab-initio HF/6-31G(d, p) and DFT B3LYP/6-31G(d, p) methods to optimize the molecular geometry and calculate molecular electrostatic potential surfaces, as well as various molecular and thermodynamic properties. Vibrational assignments of the molecule have also been carried out, offering insights into the electronic structure and behavior of this compound .
Atomistic Description of Nematic and Smectic Phases
The second paper discusses atomistic molecular dynamics simulations of 4-n-octyl-4' cyanobiphenyl (8CB), demonstrating the spontaneous formation of nematic and smectic phases. The study provides detailed analysis of orientational, positional, and mixed order parameters, layer spacing, and translational diffusion tensor components. The results are validated against experimental data, enhancing our understanding of the molecular organization in these liquid crystal phases .
Crystal Structure of 4'-Pentyl-4-Cyanobiphenyl (5CB)
In the third paper, the crystal structure and molecular arrangement of 4'-pentyl-4-cyanobiphenyl (5CB) at 253 K are described. The study reveals the torsion angle between the benzene rings and the orientation of the pentyl group, providing a comparison with lower homologues and contributing to the knowledge of molecular interactions and phase behavior in such compounds .
Molecular and Crystal Structure of a Polar Mesogen
The fourth paper presents the crystal structure of 4-cyanobiphenyl-4'-hexylbiphenyl carboxylate (6CBB), determined by single crystal X-ray diffraction. The molecule exhibits a bow-shaped structure with a non-coplanar arrangement of phenyl rings. The study compares the crystal structures and packing of 6CBB with two-ring nCB or nOCB compounds, shedding light on the phase behavior of these materials .
Synthesis and Properties of Partially Fluorinated 4-Alkyl-4'-Cyanobiphenyls
The fifth paper outlines a synthetic route for 4'-alkyl-4-cyano-2'3'5'6'-tetrafluorobiphenyls and characterizes the compounds using NMR spectroscopy. These crystalline solids exhibit higher melting temperatures compared to their fully protonated analogues and do not form a liquid crystalline phase upon melting, indicating the influence of fluorination on the physical properties of these compounds .
4-Cyano-2-Butenyl Group in Oligonucleotide Synthesis
The sixth and ninth papers introduce the 4-cyano-2-butenyl (CB) group as a new protecting group for internucleotidic bonds in oligonucleotide synthesis via the phosphoramidite approach. The group is stable under acidic conditions and can be removed by a δ-elimination pathway, offering a novel strategy for oligonucleotide synthesis .
Quantum Mechanical Study of 4-Methyl-2-Cyanobiphenyl
The seventh paper provides a quantum mechanical study of 4-methyl-2-cyanobiphenyl (4M2CBP), including spectroscopic analysis (FT-IR, FT-Raman, NMR, UV) and calculations of first-order hyperpolarizabilities. The study uses DFT and TD-DFT approaches to investigate the structure, stability, and electronic properties, contributing to the understanding of intramolecular charge transfer within the molecule .
Crystal and Molecular Structure of Nematogenic 4'-n-Butyl-4-Cyanobiphenyl (4CB)
The eighth paper details the crystal and molecular structure of 4'-n-butyl-4-cyanobiphenyl (4CB), a compound exhibiting a monotropic nematic phase. The study reveals the packing arrangement of the molecules and the angle between the phenyl rings, providing insights into the molecular interactions that contribute to the nematic phase .
Molecular Structure and Packing of 4-n-Ethyl-4'-Cyanobiphenyl (2CB)
Finally, the tenth paper discusses the crystal and molecular structure of 4-n-ethyl-4'-cyanobiphenyl (2CB), determined by single crystal X-ray diffraction. The study describes the extended conformation of the molecules, the planarity of the phenyl rings, and the antiparallel arrangement in layers, contributing to the understanding of molecular geometry and packing in the crystalline state of such compounds .
Scientific Research Applications
Electronic and Molecular Properties
4-Cyanobiphenyl and its derivatives are pivotal in the field of material science, particularly for their applications in liquid crystal technology. Dipendra Sharma and S. N. Tiwari (2016) conducted a comparative computational analysis of the electronic structure, molecular electrostatic potential (MEP) surface, and vibrational assignments of 4-n-methyl-4´-cyanobiphenyl. They utilized ab-initio HF/6–31G(d, p) and DFT B3LYP/6–31G(d, p) methods, revealing insights into molecular and thermodynamic properties such as total energy, dipole moment, entropy, enthalpy, and Gibbs free energy. Their findings underscore the significance of 4-Cyanobiphenyl derivatives in technology development applications due to their unique electronic properties (Dipendra Sharma & S. N. Tiwari, 2016).
Liquid Crystal Phases and Applications
The study of liquid crystals, specifically nematic and smectic phases, is another crucial area of application. D. Dunmur (2022) highlighted the discovery of new liquid crystal phases, including the twist–bend nematic phase observed in certain cyanobiphenyl derivatives. The paper detailed the journey of discovering new nematic phases, such as the twist–bend structure, facilitated by the unique properties of 4-Cyanobiphenyl-based compounds. This discovery holds potential for novel applications in display technologies and beyond (D. Dunmur, 2022).
Surface Interaction Studies
The interaction of 4-Cyanobiphenyl with different surfaces has been a subject of interest due to its relevance in surface chemistry and nanotechnology. S. Joo et al. (2002) investigated the adsorption behavior of 4-Cyanobiphenyl on gold and silver nanoparticle surfaces using surface-enhanced Raman scattering (SERS). Their study provided insights into the molecule's orientation and interaction with metallic surfaces, which is valuable for understanding and developing nanoscale materials and devices (S. Joo et al., 2002).
Environmental Applications
In environmental science, the decomposition and treatment of liquid crystals are critical for waste management and pollution control. Xuning Zhuang et al. (2014) explored the hydrothermal decomposition of the liquid crystal 4-octoxy-4'-cyanobiphenyl. Their research proposed a hydrothermal process that can effectively decompose liquid crystal compounds into simpler and environmentally friendly products, showcasing the potential of 4-Cyanobiphenyl derivatives in environmental applications (Xuning Zhuang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-phenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBNLJJRKCCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062713 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobiphenyl | |
CAS RN |
2920-38-9 | |
Record name | 4-Cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2920-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CYANOBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.